molecular formula C19H13F3N2O5 B14920210 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B14920210
M. Wt: 406.3 g/mol
InChI Key: JCJAQRMKDDJOAM-UHFFFAOYSA-N
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Description

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both an indole and a trifluoromethyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of an indole derivative with a trifluoromethyl aniline under specific conditions to form the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not fully understood, but it is believed to interact with various molecular targets due to its indole and trifluoromethyl groups. These interactions may involve binding to specific receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE apart is its combination of an indole moiety with a trifluoromethyl group

Properties

Molecular Formula

C19H13F3N2O5

Molecular Weight

406.3 g/mol

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C19H13F3N2O5/c20-19(21,22)11-4-3-5-12(8-11)23-15(25)10-29-16(26)9-24-14-7-2-1-6-13(14)17(27)18(24)28/h1-8H,9-10H2,(H,23,25)

InChI Key

JCJAQRMKDDJOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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